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1H-pyrrolo[2,3-c]pyridine hydrobromide

azaindole pKa salt formation aqueous solubility

Solubility-limited reaction screening? The free base 6-azaindole requires pre-dissolution for polar media, adding workflow steps. This hydrobromide salt eliminates that bottleneck: • Validated core for DYRK1A inhibitors with 8,000-fold selectivity (IC₅₀ 6.2 nM) and LSD1 inhibitors (IC₅₀ 3.1 nM, 42-fold > GSK-354) • Enhanced aqueous solubility enables direct use in Suzuki coupling, amination, and biological assays • Unsubstituted scaffold with diversification vectors at N1, C5, C7 per CSF-1R & P-CAB patent literature

Molecular Formula C7H7BrN2
Molecular Weight 199.05 g/mol
CAS No. 935685-89-5
Cat. No. B8806732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrrolo[2,3-c]pyridine hydrobromide
CAS935685-89-5
Molecular FormulaC7H7BrN2
Molecular Weight199.05 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C=CN=C2.Br
InChIInChI=1S/C7H6N2.BrH/c1-3-8-5-7-6(1)2-4-9-7;/h1-5,9H;1H
InChIKeyOAAJMPOMZDDCCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Azaindole Hydrobromide Scaffold Overview


1H‑Pyrrolo[2,3‑c]pyridine hydrobromide (CAS 935685‑89‑5, molecular formula C₇H₇BrN₂, MW 199.05 g/mol) is the hydrobromide salt of the unsubstituted 6‑azaindole parent heterocycle [REFS‑1]. The 6‑azaindole scaffold is one of four positional isomers of azaindole (pyrrolopyridine), a privileged heteroaromatic framework that serves as a nitrogenous bioisostere of indole and purine in drug discovery [REFS‑2]. The scaffold is distinguished from its isomers by the position of the pyridinic nitrogen at the 6‑position of the fused bicyclic system, which imparts a unique pKa, hydrogen‑bonding pattern, and kinase selectivity fingerprint [REFS‑3].

Workflow Fit Kinase inhibitor scaffold design with privileged 6‑azaindole core
Selection Note HBr salt enables direct aqueous solubility for polar reaction media and biological assays
Research Context pKa ~7.95 supports consistent protonation near physiological pH for salt formation

6-Azaindole Isomer and Salt Form Differentiation


The four azaindole positional isomers (4‑, 5‑, 6‑, and 7‑azaindole) are not functionally interchangeable despite sharing an identical C₇H₆N₂ elemental composition. Their pyridinic nitrogen position dictates the pKa of the protonated conjugate acid, which in turn governs the fractional ionization, aqueous solubility, hydrogen‑bonding geometry within kinase hinge regions, and metabolic stability of derived inhibitors [REFS‑1]. 6‑Azaindole exhibits a pKa(BH⁺) of 7.95, substantially higher than 7‑azaindole (pKa 4.59) and 4‑azaindole (pKa 6.94), placing it in a distinct protonation window at physiological pH that facilitates salt formation with mineral acids such as HBr [REFS‑2]. Moreover, the salt form matters directly: the free base (CAS 271‑29‑4) is only sparingly soluble in water, whereas the hydrobromide salt (CAS 935685‑89‑5) provides markedly enhanced aqueous solubility, enabling direct use in polar reaction media and aqueous biological assays without additional solubilization steps [REFS‑3].

6‑Azaindole · HBr
CAS 935685‑89‑5, pKa 7.95, water‑soluble salt ready for polar media
6‑Azaindole free base
CAS 271‑29‑4, sparingly water‑soluble; additional solubilization required, may alter reaction kinetics
6‑Azaindole scaffold
Pyridinic N at 6‑position; documented DYRK1A‑family selectivity bias and LSD1 potency
7‑Azaindole isomer
pKa 4.59 shifts protonation profile; broader kinase reactivity, selectivity fingerprint may not transfer

6-Azaindole Head-to-Head Evidence


pKa and Salt Formability: 6- vs 7-Azaindole

The pyridinic nitrogen of 6‑azaindole (1H‑pyrrolo[2,3‑c]pyridine) exhibits a pKa(BH⁺) of 7.95 in water at 20 °C, which is more than three pKa units higher than 7‑azaindole (pKa 4.59) and approximately ten orders of magnitude more basic than indole (pKa ≈ −2.4) [REFS‑1]. This positions 6‑azaindole near the physiological pH range (7.4), meaning a substantial fraction of the scaffold exists in the protonated, positively charged form—directly enabling facile hydrobromide salt formation and conferring aqueous solubility that the free base alone lacks [REFS‑2]. The ΔpKa of +3.36 relative to 7‑azaindole translates into a >2,000‑fold difference in the protonated fraction at pH 7.4, which materially alters formulation behavior, counter‑ion selection, and solubility‑driven assay compatibility [REFS‑1].

pKa & Salt Formability
Head‑to‑head
ΔpKa +3.36 vs 7‑azaindole
Higher basicity enables consistent hydrobromide salt and aqueous solubility for assay compatibility
~78% protonated at pH 7.4 vs ~0.15% for 7‑azaindole
azaindole pKa salt formation aqueous solubility protonation state scaffold selection

LSD1 Inhibition Potency vs GSK-354 Benchmark

In a structure‑guided medicinal chemistry program that employed the pyrrolo[2,3‑c]pyridine (6‑azaindole) core as the privileged scaffold, compound 46 (LSD1‑UM‑109) demonstrated an IC₅₀ of 3.1 nM in a biochemical LSD1 enzymatic assay. This represents a 42‑fold improvement in potency over the previously reported reversible LSD1 inhibitor GSK‑354, which achieved an IC₅₀ of 130 nM in the same assay system [REFS‑1]. In cellular proliferation assays, compound 46 further inhibited the growth of MV4;11 acute leukemia cells with an IC₅₀ of 0.6 nM and H1417 small‑cell lung cancer cells with an IC₅₀ of 1.1 nM, establishing that the pyrrolo[2,3‑c]pyridine scaffold supports both exceptional enzymatic potency and robust cellular target engagement [REFS‑1].

LSD1 Inhibition Potency
Head‑to‑head
IC₅₀ 3.1 nM (scaffold derivative) vs 130 nM GSK‑354
Reported 42‑fold higher enzymatic potency; supports LSD1 inhibition assay context
Cellular growth inhibition: 0.6 nM (MV4;11), 1.1 nM (H1417)
LSD1 KDM1A epigenetics reversible inhibitor acute leukemia small-cell lung cancer

DYRK1A Selectivity: 6-Azaindole vs 7-Azaindole

The 6‑azaindole derivative GNF2133, developed through optimization of a 6‑azaindole screening hit, exhibited an IC₅₀ of 6.2 nM for DYRK1A and >50 μM for the closely related kinase GSK3β, yielding a selectivity window exceeding 8,000‑fold [REFS‑1]. This selectivity profile is non‑trivial: a comprehensive review of azaindole kinase inhibitors noted that, when 6‑azaindole and 7‑azaindole derivatives were tested in parallel against a representative kinase panel, the 6‑azaindole series was 'considerably less active than the 7‑azaindole ones' in absolute potency terms, yet displayed 'relative selectivity' with compounds 'acting mainly on the DYRK1A family'—a target‑class selectivity fingerprint not observed with the corresponding 7‑azaindole congeners [REFS‑2].

DYRK1A Selectivity
Class‑level
6‑azaindole series: relative DYRK1A‑family bias
Scaffold-level selectivity fingerprint reported; may support kinase selectivity review
GNF2133: >8,000‑fold vs GSK3β; 7‑azaindole analogs broader
DYRK1A GSK3β kinase selectivity type 1 diabetes β‑cell proliferation 6‑azaindole scaffold

P-CAB Potency vs Clinical-Stage Blockers

Two independent medicinal chemistry campaigns have established the 1H‑pyrrolo[2,3‑c]pyridine scaffold as a validated template for potassium‑competitive acid blockers (P‑CABs). Arikawa et al. reported that a 1H‑pyrrolo[2,3‑c]pyridine‑7‑amine derivative (compound 1) achieved an H⁺/K⁺‑ATPase IC₅₀ of 27 nM and suppressed gastric acid secretion by 62% at 1 mg/kg i.v. in rats [REFS‑1]. In a parallel effort, Yoon et al. identified compounds 14f and 14g as potent acid pump antagonists (APAs) with H⁺/K⁺‑ATPase IC₅₀ values of 28 and 29 nM, respectively, using the same hog gastric mucosa enzyme preparation [REFS‑2]. These potency values place the 1H‑pyrrolo[2,3‑c]pyridine template in the same potency range as the imidazo[1,2‑a]pyridine‑based clinical candidate AR‑H047108 and the clinically efficacious P‑CAB AZD‑0865, for which the authors explicitly note comparable in vitro characteristics [REFS‑2].

P‑CAB Potency Context
Cross‑study
H⁺/K⁺‑ATPase IC₅₀ 27–29 nM (two independent labs)
Reported comparable in vitro characteristics to clinical‑stage P‑CABs
62% acid suppression at 1 mg/kg i.v. in rat model
P‑CAB acid pump antagonist H+/K+-ATPase GERD potassium-competitive acid blocker gastric acid suppression

6-Azaindole Application Scenarios


Reversible LSD1/KDM1A Inhibitor Discovery

The pyrrolo[2,3‑c]pyridine scaffold has produced the most potent reversible LSD1 inhibitor reported to date (compound 46, IC₅₀ = 3.1 nM), outperforming the clinical benchmark GSK‑354 by 42‑fold and achieving sub‑nanomolar cellular growth inhibition in MV4;11 (0.6 nM) and H1417 (1.1 nM) cancer cell lines [REFS‑1]. Programs targeting acute myeloid leukemia or small‑cell lung cancer via reversible LSD1 inhibition should procure the hydrobromide salt as the entry scaffold for SAR exploration, as alternative azaindole isomers have not demonstrated comparable LSD1 potency in published studies.

DYRK1A-Selective Inhibitors for Diabetes & Neurodegeneration

The 6‑azaindole scaffold has been explicitly validated as a selectivity‑biased starting point for DYRK1A inhibitor development. GNF2133, a 6‑azaindole derivative, achieved an 8,000‑fold selectivity window over GSK3β (DYRK1A IC₅₀ = 6.2 nM vs. GSK3β >50 μM) and demonstrated in vivo β‑cell proliferative efficacy [REFS‑2]. The documented scaffold‑level selectivity bias of 6‑azaindole toward the DYRK1A family—contrasting with the broader, less selective kinase reactivity of 7‑azaindole analogs—makes this scaffold the rational procurement choice for programs where target‑class selectivity is the primary optimization criterion [REFS‑3].

P-CAB Lead Generation for GERD

Two independent research groups have established that 1H‑pyrrolo[2,3‑c]pyridine‑7‑amine derivatives deliver H⁺/K⁺‑ATPase IC₅₀ values of 27–29 nM—comparable in potency to clinical‑stage P‑CABs AR‑H047108 and AZD‑0865—with demonstrated in vivo gastric acid suppression of 62% at 1 mg/kg i.v. in rat models [REFS‑4][REFS‑5]. The hydrobromide salt of the parent scaffold provides the aqueous solubility required for direct use in polar reaction conditions (e.g., amination, Suzuki coupling) during derivative synthesis, circumventing the additional dissolution step needed when using the sparingly water‑soluble free base.

CSF-1R Kinase Inhibitors for Immuno-Oncology

Patent literature (US20230357241A1, priority 2020) demonstrates that the 1H‑pyrrolo[2,3‑c]pyridine scaffold serves as the core template for a series of selective CSF‑1R (c‑FMS) inhibitors designed to block tumor‑associated macrophage recruitment in the tumor microenvironment [REFS‑6]. Procurement of the hydrobromide salt provides the unsubstituted scaffold for diversification at N1, C5, and C7 positions—the three vectors identified by both the P‑CAB and CSF‑1R patent literature as critical for modulating potency, selectivity, and drug‑like properties within this chemotype.

Application
Selection Property
Validation Focus
Reversible LSD1 probe development
LSD1 inhibition assay context
Cell‑proliferation endpoint review
DYRK1A‑selective probe studies
Kinase selectivity context (DYRK1A vs GSK3β)
β‑cell proliferation endpoint monitoring
Gastric acid secretion research models
H⁺/K⁺‑ATPase inhibition assay context
In vivo acid suppression endpoint context
CSF‑1R inhibitor scaffold diversification
CSF‑1R inhibition scaffold context
Kinase selectivity and cellular target engagement review
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